Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate
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Overview
Description
Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with an aminomethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.
Methyl 4-(aminomethyl)-1-cyclohexanecarboxylate: Lacks the methyl group on the cyclohexane ring.
Methyl 4-(aminomethyl)-2-methylcyclohexanecarboxylate: Methyl group positioned differently on the cyclohexane ring.
Uniqueness
Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique structure may provide distinct advantages in certain applications, such as increased selectivity or potency in medicinal chemistry.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-10(9(12)13-2)5-3-8(7-11)4-6-10/h8H,3-7,11H2,1-2H3 |
InChI Key |
CIHMGQABYSSAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CN)C(=O)OC |
Origin of Product |
United States |
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